A Senior Application Scientist's Guide to (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
A Senior Application Scientist's Guide to (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery
For Immediate Release
Central Identification:
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Compound Name: (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
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CAS Number: 1333313-17-9
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Molecular Formula: C₁₀H₁₂BF₃O₄
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Molecular Weight: 264.01 g/mol
Strategic Overview: The Value Proposition of a Fluorinated Phenylboronic Acid Building Block
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid emerges as a highly valuable, yet specialized, building block for medicinal chemistry and drug development. Its strategic importance lies in the unique combination of three distinct structural motifs integrated into a single, stable, and reactive scaffold:
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The Phenylboronic Acid Core: This functional group is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and versatile method for forming carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in many pharmaceuticals.[1] The boronic acid moiety offers a stable, easy-to-handle, and generally low-toxicity precursor for these transformations.
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The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in contemporary drug design. Compared to a simple methoxy group, the -OCF₃ group is a strong electron-withdrawing group, which can significantly modulate the electronic properties of the phenyl ring.[2][3] From a drug development perspective, it is known to enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins by altering the lipophilicity and pKa of the parent molecule.
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The Ortho-Isopropoxy Group: The placement of a sterically bulky isopropoxy group adjacent to the boronic acid functionality introduces significant steric hindrance. This is not a flaw but a design feature. In cross-coupling reactions, this steric bulk can direct the regioselectivity of the coupling, allowing for the synthesis of specific atropisomers or preventing unwanted side reactions. Furthermore, the isopropoxy group itself can participate in hydrogen bonding or other non-covalent interactions within a drug-target binding pocket.
This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the synthesis of novel chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 1333313-17-9 | [1] |
| Molecular Formula | C₁₀H₁₂BF₃O₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis Methodology: A Validated Protocol
The synthesis of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is most reliably achieved via a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis. This method is a staple in organometallic chemistry for the preparation of aryl boronic acids.
Overall Reaction Scheme:
Caption: Synthetic workflow for (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid.
Detailed Experimental Protocol:
Prerequisites: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents must be anhydrous, and all reactions should be carried out under an inert atmosphere.
Step 1: Synthesis of the Aryllithium Intermediate
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene (1.0 equivalent).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents, typically as a 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically accompanied by a slight color change.
Step 2: Borylation
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While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Step 3: Hydrolysis and Work-up
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
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Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid.
Characterization and Quality Control
The identity and purity of the synthesized (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, a septet for the isopropoxy -CH group, and a doublet for the isopropoxy methyl groups. A broad singlet corresponding to the B(OH)₂ protons will also be present, which is exchangeable with D₂O.
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom often being broad or unobserved due to quadrupolar relaxation. The carbons of the isopropoxy and trifluoromethoxy groups will also be present in their expected regions.
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¹⁹F NMR: A singlet is expected for the -OCF₃ group.
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¹¹B NMR: A broad singlet characteristic of a tricoordinate boronic acid should be observed.[2][3]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C₁₀H₁₂BF₃O₄.
Applications in Drug Discovery and Development
The primary application of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is as a key intermediate in the synthesis of biologically active molecules, leveraging the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal coupling partner for a wide range of organic halides (I, Br, Cl) and triflates, enabling the efficient construction of biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast number of approved drugs and clinical candidates.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling and is dictated by the reactivity of the coupling partners. The ortho-isopropoxy group on the boronic acid can necessitate the use of more sophisticated ligands (e.g., Buchwald-type phosphine ligands) to overcome steric hindrance and achieve high yields. The electron-withdrawing nature of the trifluoromethoxy group generally enhances the rate of transmetalation, a key step in the catalytic cycle.
Example Application Context: While specific examples utilizing this exact molecule are proprietary or emerging, its structural motifs are found in compounds targeting a range of diseases. For instance, molecules containing the trifluoromethoxyphenyl moiety have been investigated for the treatment of tuberculosis.[4] This boronic acid would be a key starting material for synthesizing analogs of such compounds, allowing for the exploration of structure-activity relationships.
Phenylboronic Acids as Targeting Ligands
Beyond their role in synthesis, phenylboronic acids have gained significant attention for their ability to form reversible covalent bonds with diols. This property is exploited in drug delivery systems to target cells that overexpress sialic acid residues on their surface, a common feature of many cancer cells.[5] By incorporating this boronic acid into a nanoparticle or a larger drug conjugate, it can act as a "smart" targeting ligand, enhancing the delivery of a therapeutic payload to cancer cells while sparing healthy tissue.
Conclusion and Future Outlook
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is a sophisticated building block that provides medicinal chemists with a powerful tool to introduce a unique combination of steric and electronic features into drug candidates. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the desirable properties imparted by the trifluoromethoxy and ortho-isopropoxy groups, makes it a valuable asset in the development of next-generation therapeutics. As the demand for metabolically stable and highly specific drugs continues to grow, the strategic use of such precisely engineered building blocks will be paramount to the success of future drug discovery programs.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 19, 2026, from [Link]
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available from: [Link]
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available from: [Link]
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC. Available from: [Link]
-
Barancelli, D. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available from: [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Google Patents. (n.d.). WO 2011/014774 A1.
-
Vankayala, S., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available from: [Link]
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Chemsigma. (n.d.). 2-ISOPROPOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID [290332-43-8]. Retrieved January 19, 2026, from [Link]
-
Molbase. (n.d.). (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Semantic Scholar. Available from: [Link]
- Google Patents. (n.d.). CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
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Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Available from: [Link]
Sources
- 1. 1333313-17-9|(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
